molecular formula C19H23N3O4 B5630308 N-[(3S*,4R*)-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide

N-[(3S*,4R*)-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide

Cat. No. B5630308
M. Wt: 357.4 g/mol
InChI Key: SRRGGFXZHLQYIY-JKSUJKDBSA-N
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Description

The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Oxazole derivatives have been found to have a wide range of biological activities, which has led to increased interest in their synthesis and study . The compound also contains a pyrrolidine ring, which is a five-membered ring containing a nitrogen atom. The configuration of the compound is specified by the (3S*,4R*) notation, which refers to the configuration of the chiral centers in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The (3S*,4R*) notation indicates the configuration of the chiral centers, with the numbers referring to the position of the chiral carbon in the molecule .

Future Directions

Given the interest in oxazole derivatives due to their wide range of biological activities, it’s likely that research into compounds like this one will continue . Future research could involve synthesizing the compound and studying its properties and biological activity.

properties

IUPAC Name

N-[(3S,4R)-1-(5-ethyl-1,3-oxazole-4-carbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-4-17-18(20-11-26-17)19(24)22-9-15(16(10-22)21-12(2)23)13-5-7-14(25-3)8-6-13/h5-8,11,15-16H,4,9-10H2,1-3H3,(H,21,23)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRGGFXZHLQYIY-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)N2CC(C(C2)NC(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=CO1)C(=O)N2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide

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